3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole group at position 3 and a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety at position 6. Its molecular formula is C₂₂H₂₄N₆O₂, with a molecular weight of 428.48 g/mol. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements, including the pyridazine ring (a six-membered diazine), the dimethylpyrazole (a five-membered aromatic ring with two methyl groups), and the 2-methoxyphenylpiperazine carbonyl group.
Properties
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-17(22-23-20)21(28)26-12-10-25(11-13-26)18-6-4-5-7-19(18)29-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHLCXMPNQOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives (Figure 1):
Structural and Functional Insights
Core Heterocycle Variations
- Pyridazine vs. Pyrimidine/Triazolo-pyridazine : The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine () or fused triazolo-pyridazine (). Pyridazine’s electron-deficient nature enhances reactivity toward nucleophilic substitution, while pyrimidine derivatives () may exhibit better metabolic stability due to reduced ring strain .
Substituent Effects
- Piperazine Linkage : The 2-methoxyphenylpiperazine carbonyl group in the target compound contrasts with the 2-fluorophenylpiperazine in . Methoxy groups enhance lipophilicity and π-π stacking, whereas fluorine’s electronegativity may improve binding affinity to polar receptors .
- Aryl vs. In contrast, the cyclopropylsulfonyl group in introduces both steric bulk and polarity, optimizing solubility and target engagement .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the target compound involves several key steps. The initial precursor, 3,5-dimethyl-1H-pyrazole , is reacted with 4-(2-methoxyphenyl)piperazine to form the final product through a carbonylation reaction. The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired pyridazine structure.
Biological Activity Overview
The biological activities of pyrazole derivatives can be attributed to their ability to interact with various biological targets. Notably:
- Antibacterial Activity : Many pyrazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target have shown efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Pyrazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory properties .
Study 1: Antibacterial Evaluation
In a recent study evaluating a series of pyrazole derivatives, including those structurally related to the target compound, researchers employed the agar disc-diffusion method against S. aureus, E. coli, and Proteus mirabilis. The results indicated that several derivatives displayed notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrazole derivatives demonstrated that compounds similar to the target inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via caspase activation .
The biological activity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could potentially modulate receptors related to inflammation or cancer pathways, affecting downstream signaling cascades.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds (e.g., using ethanol as solvent under reflux) .
- Step 2: Introduction of the piperazine-carbonyl moiety via nucleophilic acyl substitution. This requires anhydrous conditions (e.g., dichloromethane or DMF) and catalysts like triethylamine to activate the carbonyl group .
- Step 3: Functionalization with the 3,5-dimethylpyrazole group using coupling reagents (e.g., EDCI or DCC) in inert atmospheres .
Critical Parameters:
- Temperature Control: Pyridazine formation requires reflux (~80°C), while piperazine coupling may need lower temperatures (0–25°C) to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to improve yields in heterocyclic ring formation .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
A combination of techniques ensures rigorous characterization:
| Technique | Purpose | Key Parameters |
|---|---|---|
| XRD | Confirm crystal structure | Resolution < 1.0 Å; compare with CCDC data |
| ¹H/¹³C NMR | Verify substituent positions | Deuterated solvents (CDCl₃, DMSO-d₆); δ 7–8 ppm for aromatic protons |
| HPLC-MS | Assess purity (>95%) | C18 column; acetonitrile/water gradient |
| FTIR | Identify carbonyl (C=O, ~1700 cm⁻¹) | KBr pellet method; resolution 4 cm⁻¹ |
Basic: How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes associated with the structural motifs:
- Assay Design:
- Use HEK293 or CHO cells transfected with target receptors for binding studies.
- Employ fluorescence polarization for real-time enzyme inhibition monitoring .
Advanced: What computational strategies predict binding affinities and metabolic stability of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₁A receptor). Focus on π-π stacking (pyridazine-aryl interactions) and hydrogen bonding (piperazine NH groups) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes).
- ADMET Prediction: Tools like SwissADME predict metabolic sites (e.g., methoxyphenyl O-demethylation) and bioavailability (Rule of Five compliance) .
Advanced: How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Reproducibility Checks:
- Repeat assays in triplicate across independent labs.
- Validate cell line authenticity (STR profiling) and assay conditions (pH, temperature control) .
- Mechanistic Studies:
- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare across systems .
- Perform knock-out/knock-in models to isolate target-specific effects .
- Statistical Analysis:
- Apply ANOVA with post-hoc Tukey tests to identify outlier datasets.
- Use meta-analysis tools (RevMan) to aggregate results and assess heterogeneity .
Advanced: What strategies optimize regioselectivity in derivatizing the pyridazine core?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C-3 to direct electrophilic substitution to C-6 .
- Catalytic Control:
- Solvent Effects:
- Polar solvents (DMSO) enhance nucleophilic attack at electron-deficient positions.
- Low-temperature conditions (–78°C) favor kinetic over thermodynamic control .
Advanced: How to address discrepancies in synthetic yields reported across literature?
Methodological Answer:
- Reagent Purity Analysis: Use ICP-MS to detect trace metal contaminants (e.g., Fe³⁺) that inhibit reactions .
- Scale-Dependent Effects:
- Microscale (mg) vs. preparative (g) synthesis: Optimize mixing efficiency (e.g., flow chemistry for exothermic steps) .
- Byproduct Identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
